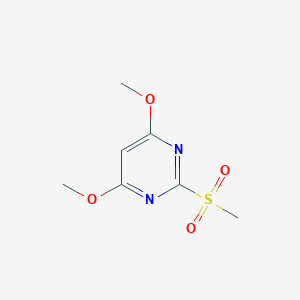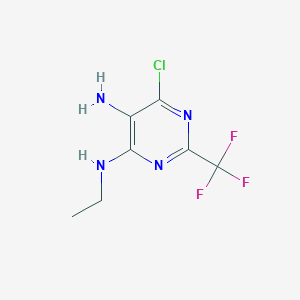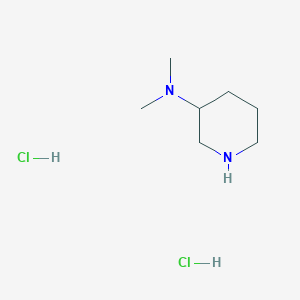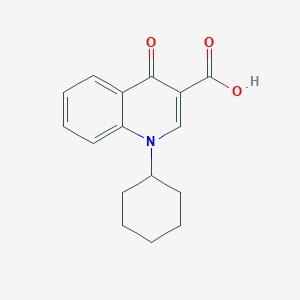
1-环己基-4-氧代-1,4-二氢喹啉-3-羧酸
描述
The compound "1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of benzene and pyridine rings. This particular compound includes a cyclohexyl group, an oxo group at the fourth position, and a carboxylic acid moiety at the third position on the quinoline structure.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the reaction of cyclohexane-1,3-dione with various aldehydes and amides. For instance, the synthesis of 4,N-diaryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides is achieved by reacting cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides under solvent-free conditions, which could be a similar approach for synthesizing the compound .
Another method involves the use of monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide, which is used for synthesizing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters, indicating that variations of this method might be applicable for the synthesis of 1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The addition of substituents like the cyclohexyl group and the carboxylic acid function can influence the molecular conformation and intermolecular interactions. For example, in the crystal structure of a related compound, cyclohexane-1,2-dicarboxylic acid–isoquinoline, hydrogen bonding plays a significant role in the molecular assembly .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, as seen in the conversion of β-(2-carboxyaryl)aminopropionic acids to 1,2,3,4-tetrahydro-4-oxoquinolines. This process involves the formation of an intermediate N-acetyl derivative, which then forms a cyclic mixed anhydride before decomposing to yield the quinoline product . Such reactions are indicative of the potential transformations that the compound "1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would make the compound acidic and capable of forming salts and esters. The cyclohexyl group could affect the compound's hydrophobicity and solubility in organic solvents. While the specific properties of "1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" are not detailed in the provided papers, the properties of similar compounds can provide insights into its behavior .
科学研究应用
Application 1: Medicinal Chemistry
- Summary of the Application : 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . They are a privileged scaffold in medicinal chemistry and find utility in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis and cardiotonic .
- Methods of Application : The synthesis of N-1 substituted 4- Quinolone-3-Carboxamides involves a simple, scalable, and efficient methodology . This methodology provides a robust pathway for the convenient synthesis of these compounds .
- Results or Outcomes : The methodology adopted provides excellent yields of highly pure N-1 substituted 4- Quinolone-3-Carboxamides . These can then be explored for their therapeutic potential .
Application 2: Anti-Tubercular Activity
- Summary of the Application : 4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Application 3: Anti-Proliferative Activity
- Summary of the Application : 4-Quinolone-3-carboxamides have been explored for their anti-proliferative potential .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Application 4: Tyrosine Kinase Inhibition
- Summary of the Application : 4-Quinolone-3-carboxamides have been explored for their potential in inhibiting tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes. Aberrations in tyrosine kinases are often associated with diseases, such as cancer.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Application 7: HIV-1 Integrase Strand Transfer Inhibition
属性
IUPAC Name |
1-cyclohexyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15-12-8-4-5-9-14(12)17(10-13(15)16(19)20)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLUKEHVTWNAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369565 | |
| Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
135906-00-2 | |
| Record name | 1-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
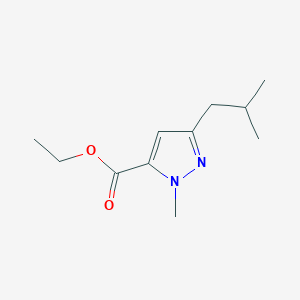
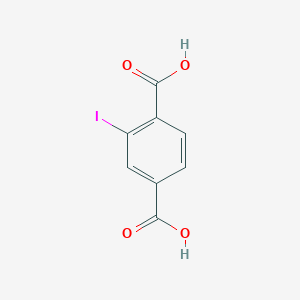
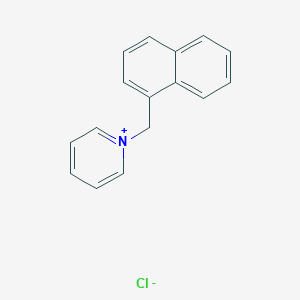
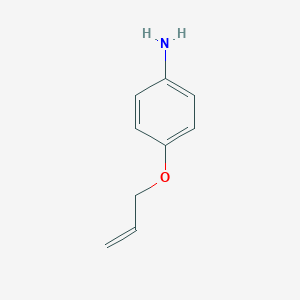
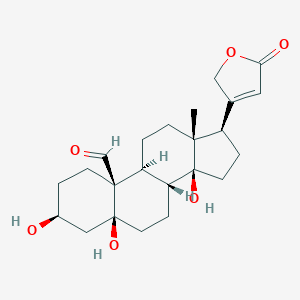
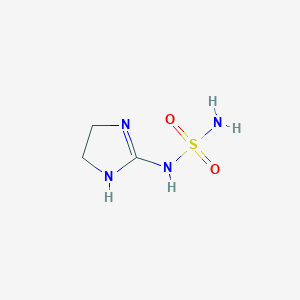
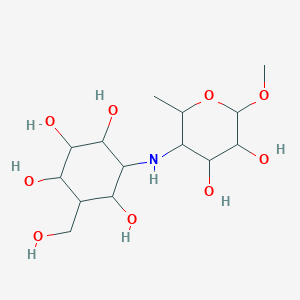
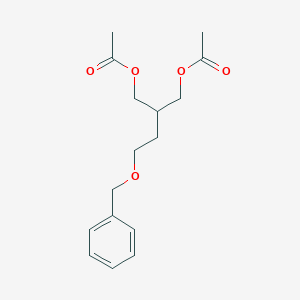
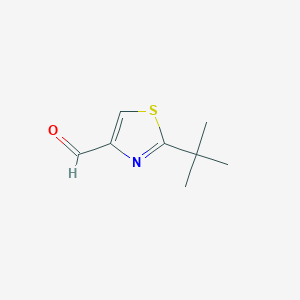
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
